molecular formula C12H16BrNO2 B268311 3-bromo-N-(sec-butyl)-4-methoxybenzamide

3-bromo-N-(sec-butyl)-4-methoxybenzamide

Cat. No.: B268311
M. Wt: 286.16 g/mol
InChI Key: RITHLHIEDUGIRA-UHFFFAOYSA-N
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Description

3-Bromo-N-(sec-butyl)-4-methoxybenzamide is a benzamide derivative characterized by a bromine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and a sec-butylamine substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

3-bromo-N-butan-2-yl-4-methoxybenzamide

InChI

InChI=1S/C12H16BrNO2/c1-4-8(2)14-12(15)9-5-6-11(16-3)10(13)7-9/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

RITHLHIEDUGIRA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-bromo-N-(sec-butyl)-4-methoxybenzamide and related benzamide derivatives:

Compound Name Substituents (Position) Molecular Weight H-Bond Donors/Acceptors Rotatable Bonds Key Functional Groups Reference
This compound 3-Br, 4-OCH₃, N-sec-butyl ~316.2 (est.) 1 donor, 5 acceptors 5 (est.) Bromo, methoxy, sec-butylamide
4-Bromo-N-butyl-3-methoxybenzamide 4-Br, 3-OCH₃, N-n-butyl 316.2 1 donor, 5 acceptors 6 Bromo, methoxy, n-butylamide
3-Bromo-4-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide 3-Br, 4-OCH₃, N-(sulfonyl morpholine) 437.3 1 donor, 7 acceptors 7 Bromo, methoxy, sulfonyl morpholine
3-Bromo-N-(isoindol-2-yl)-4-methoxybenzamide 3-Br, 4-OCH₃, N-(1,3-dioxoisoindole) 375.2 1 donor, 6 acceptors 4 Bromo, methoxy, isoindole
4-Methoxybenzamide 4-OCH₃, NH₂ 151.2 2 donors, 3 acceptors 2 Methoxy, primary amide
Key Observations:
  • H-Bond Capacity : The sulfonyl morpholine derivative () has higher H-bond acceptors (7 vs. 5), likely improving water solubility but complicating blood-brain barrier penetration.
  • Biological Relevance : The isoindole derivative () has fewer rotatable bonds (4 vs. 5), suggesting greater conformational rigidity, which may favor target selectivity.
ADPRT Inhibition
  • 4-Methoxybenzamide lacks inhibitory activity against ADP-ribosyltransferase (ADPRT), unlike 3-methoxybenzamide (3-MB), which suppresses interferon-induced cell growth inhibition . This highlights the critical role of substituent positioning (3- vs. 4-methoxy) in bioactivity.
Kinase Inhibition Potential
  • ZINC33268577 (a tivozanib analog) shares a benzamide backbone with the target compound but includes a pyrimidinylmethoxy group. Its Shape Tanimoto score (0.803) and rotatable bonds (5) suggest structural similarity, but the absence of a bromo group reduces electrophilic reactivity compared to this compound .

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